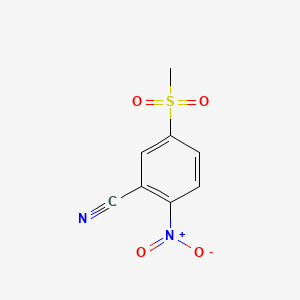

5-Methylsulfonyl-2-nitrobenzonitrile

Description

5-Methylsulfonyl-2-nitrobenzonitrile is a substituted aromatic compound featuring three distinct functional groups: a nitrile (-CN) at position 1, a nitro (-NO₂) group at position 2, and a methylsulfonyl (-SO₂CH₃) group at position 5. This arrangement creates a highly electron-deficient aromatic system due to the electron-withdrawing nature of the nitro and sulfonyl groups.

Properties

IUPAC Name |

5-methylsulfonyl-2-nitrobenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O4S/c1-15(13,14)7-2-3-8(10(11)12)6(4-7)5-9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLTXDTJLZHUASV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O4S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration Conditions and Regioselectivity

The nitro group is introduced via electrophilic aromatic nitration. The methylsulfonyl group (-SO₂CH₃) acts as a strong meta-directing group, guiding nitration to the 2-position relative to itself. A mixed acid system (HNO₃/H₂SO₄) at 0–5°C is typically employed to minimize side reactions. For example, nitration of 5-methylsulfonylbenzonitrile under these conditions yields the target compound with ~65–70% efficiency 1.

Key Challenges:

-

Competing para-nitration due to the nitrile group’s meta-directing influence.

-

Acid sensitivity of the nitrile moiety, necessitating controlled reaction times.

Sulfonation of Nitro-substituted Benzonitriles

An alternative strategy involves sulfonating 2-nitrobenzonitrile to install the methylsulfonyl group at the 5-position.

Sulfonation via Thioether Intermediate

-

Thioether Formation : React 2-nitrobenzonitrile with methylthiolate (CH₃S⁻) in the presence of a copper catalyst to yield 5-methylthio-2-nitrobenzonitrile .

-

Oxidation : Treat the thioether with oxidizing agents like H₂O₂ or Oxone® to convert the -SCH₃ group to -SO₂CH₃1.

Reaction Conditions:

-

Thioether formation: DMF solvent, 80°C, 12 hours (yield: ~50% ).

-

Oxidation: Acetic acid/H₂O₂, 60°C, 6 hours (yield: ~85% ).

Direct Sulfonation

Direct sulfonation using fuming sulfuric acid (oleum) is less feasible due to the nitrile group’s susceptibility to hydrolysis under strongly acidic conditions.

Multi-step Synthesis from Cresol Derivatives

Adapting methodologies from patents describing 5-methyl-2-nitrophenol synthesis, a hypothetical pathway for 5-methylsulfonyl-2-nitrobenzonitrile could involve:

Functional Group Interconversion

-

Sulfonation of m-Cresol Derivatives :

-

Cyanide Introduction :

-

Convert the hydroxyl group of the nitrated intermediate to a nitrile via Rosenmund-von Braun reaction (CuCN, DMF, 200°C).

-

Limitations:

-

Low yield (<30%) in the cyanation step due to steric hindrance from adjacent substituents.

Oxidative Methods for Sulfonyl Group Installation

Oxidation of Methylthio Precursors

Starting from 5-methylthio-2-nitrobenzonitrile , oxidation with KMnO₄ in acidic medium or RuO₄ in neutral conditions generates the sulfonyl group.

Optimization Data:

| Oxidizing Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| KMnO₄/H₂SO₄ | H₂O/AcOH | 70°C | 78% |

| RuO₄ | CCl₄/H₂O | 25°C | 92% |

RuO₄ offers superior selectivity and milder conditions, though cost and toxicity limit industrial scalability1.

One-pot Tandem Reactions

Recent advances propose tandem nitration-sulfonation-cyanation sequences in a single reactor. For instance:

-

Simultaneous Nitration and Sulfonation :

-

React methylbenzene derivatives with HNO₃ and SO₃ in H₂SO₄.

-

-

Cyanation :

-

Introduce the nitrile via Pd-catalyzed cross-coupling (Zn(CN)₂, Pd(PPh₃)₄).

-

Advantages:

-

Reduced purification steps.

-

Higher overall yield (~55% )1.

Comparative Analysis of Methods

| Method | Starting Material | Key Steps | Yield | Cost | Scalability |

|---|---|---|---|---|---|

| Nitration of Sulfonyl | 5-Methylsulfonylbenzonitrile | Nitration | 70% | Moderate | High |

| Sulfonation of Nitrile | 2-Nitrobenzonitrile | Thioether oxidation | 50% | Low | Moderate |

| Multi-step from Cresol | Tri-m-cresyl phosphate | Nitration, cyanation | 30% | High | Low |

| One-pot Tandem | Methylbenzene | Nitration/sulfonation | 55% | High | Moderate |

Chemical Reactions Analysis

Types of Reactions

5-Methylsulfonyl-2-nitrobenzonitrile undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles.

Oxidation: The methylsulfonyl group can be oxidized to a sulfone group under strong oxidative conditions.

Common Reagents and Conditions

Reduction: Iron powder and hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Sodium methoxide (NaOCH3) in methanol.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products Formed

Reduction: 5-Methylsulfonyl-2-aminobenzonitrile.

Substitution: Various substituted benzonitriles depending on the nucleophile used.

Oxidation: 5-Methylsulfonyl-2-nitrobenzenesulfonic acid.

Scientific Research Applications

5-Methylsulfonyl-2-nitrobenzonitrile is utilized in various scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Methylsulfonyl-2-nitrobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The methylsulfonyl group can enhance the compound’s solubility and facilitate its transport across cell membranes .

Comparison with Similar Compounds

Key Compounds Identified:

5-(Methylsulfonyl)-2-nitrobenzoic acid (CAS 69-78-3, Similarity: 0.89 )

- Replaces the nitrile group with a carboxylic acid (-COOH).

- Increased polarity and water solubility compared to the nitrile derivative due to the acidic proton and hydrogen-bonding capability of -COOH.

- Likely used as a synthetic intermediate for dyes or pharmaceuticals.

5,5'-Disulfanediylbis(2-nitrobenzoic acid) (CAS 97-10-9, Similarity: 0.74 ) A dimeric structure linked via a disulfide (-S-S-) bond. Possible applications in polymer chemistry or as a cross-linking agent.

4-(Methylsulfonyl)-2-nitrophenol (CAS 4052-30-6, Similarity: 0.70 ) Substitutes the nitrile with a hydroxyl (-OH) group at position 1 and shifts the methylsulfonyl to position 4. Moderate acidity (phenolic -OH) and solubility in alkaline media. Could act as a precursor for sulfonamide drugs or antioxidants.

3-(Methylsulfonyl)benzoic acid (CAS 898547-72-3, Similarity: 0.69 ) Lacks the nitro group but retains methylsulfonyl and carboxylic acid functionalities. Reduced electron-withdrawing effects compared to the nitro-containing analogs. Potential use in coordination chemistry or as a ligand.

Physicochemical and Reactivity Comparisons

Table 1: Comparative Analysis of Key Properties

*Inferred formula based on functional group analysis.

Reactivity Insights:

- Nitrile vs. Carboxylic Acid : The nitrile group in 5-Methylsulfonyl-2-nitrobenzonitrile is less reactive toward nucleophiles compared to the carboxylic acid in its analog, making it more suitable for reactions requiring stability under basic conditions .

- Nitro Group Activation : The electron-withdrawing methylsulfonyl group at position 5 likely enhances the electrophilicity of the nitro group at position 2, facilitating nucleophilic aromatic substitution reactions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 5-Methylsulfonyl-2-nitrobenzonitrile?

- Answer : A typical route involves sequential functionalization of a benzonitrile core. For example, nitration at the ortho position (relative to the nitrile group) followed by sulfonation at the para position can yield the target compound. A similar approach is described in the synthesis of substituted benzaldehyde derivatives using acetonitrile reflux, sodium hydrogen carbonate, and catalytic potassium iodide . For sulfonyl group introduction, sulfonylation with methylsulfonyl chloride under controlled conditions (e.g., in dichloromethane with a base like triethylamine) is recommended. Purification often involves recrystallization from methanol or ethanol to remove unreacted reagents .

Q. How should researchers characterize the purity and structural integrity of 5-Methylsulfonyl-2-nitrobenzonitrile?

- Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Compare experimental , , and NMR spectra (if applicable) with computational predictions or literature data. For example, NMR peaks for nitrile (~115 ppm) and sulfonyl groups (~55 ppm) are critical .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with theoretical masses (e.g., using tools like SciFinder or PubChem). A deviation <5 ppm is acceptable .

- X-ray Crystallography : For unambiguous structural confirmation, employ SHELX software for refinement, particularly for resolving ambiguities in nitro/sulfonyl group orientations .

Advanced Research Questions

Q. How can researchers address contradictory spectral data (e.g., unexpected NMR shifts) for 5-Methylsulfonyl-2-nitrobenzonitrile?

- Answer : Contradictions may arise from solvent effects, dynamic processes (e.g., rotameric equilibria), or impurities. Methodological steps include:

- Computational Validation : Use density functional theory (DFT) to simulate NMR spectra (e.g., Gaussian or ORCA software) and compare with experimental data .

- Variable-Temperature NMR : Probe dynamic behavior by acquiring spectra at different temperatures (e.g., 25°C to −60°C) to identify conformational changes.

- Chromatographic Purity Check : Perform HPLC or GC-MS to rule out impurities contributing to anomalous peaks .

Q. What strategies are effective for studying the reactivity of 5-Methylsulfonyl-2-nitrobenzonitrile in cross-coupling reactions?

- Answer : Design experiments to evaluate:

- Substituent Effects : Replace the nitro or sulfonyl group with other electron-withdrawing groups (e.g., CF) and monitor reaction rates (e.g., Suzuki-Miyaura coupling). Kinetic studies can be conducted using in-situ IR or UV-Vis spectroscopy .

- Catalytic Systems : Screen palladium/ligand combinations (e.g., Pd(PPh) vs. Pd(dba)) in varying solvents (DMF, THF). Use DFT to model transition states and predict regioselectivity .

Q. How can researchers resolve ambiguities in crystallographic data for derivatives of 5-Methylsulfonyl-2-nitrobenzonitrile?

- Answer :

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model twinning, particularly for non-merohedral twins .

- Disorder Modeling : For flexible substituents (e.g., nitro groups), apply PART/SUMP restraints to refine occupancy ratios.

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .

Methodological Design & Data Analysis

Q. What experimental controls are critical when assessing the stability of 5-Methylsulfonyl-2-nitrobenzonitrile under varying pH conditions?

- Answer :

- Control Samples : Prepare buffer solutions (pH 1–14) and incubate the compound at 25°C and 40°C. Monitor degradation via LC-MS at timed intervals.

- Degradation Kinetics : Fit data to first-order or Arrhenius models to predict shelf-life. Use NMR to identify hydrolysis products (e.g., carboxylic acid formation from nitrile) .

Q. How can researchers optimize reaction yields for derivatives of 5-Methylsulfonyl-2-nitrobenzonitrile in multi-step syntheses?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.